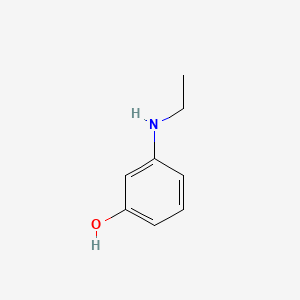

3-(Ethylamino)phenol

Beschreibung

Contextualization within Phenol (B47542) Derivatives and Aromatic Amines Research

As a phenol derivative, 3-(Ethylamino)phenol is part of a class of compounds characterized by a hydroxyl group attached to an aromatic ring. rsc.org Phenols and their derivatives are known for their acidic nature, although they are weaker acids than carboxylic acids. chemicalbook.com The presence of the hydroxyl group makes the aromatic ring highly susceptible to electrophilic substitution reactions.

The study of phenol derivatives and aromatic amines is crucial in various scientific fields, including the development of pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.airesearchgate.net Research into compounds like this compound contributes to a deeper understanding of structure-activity relationships within these important chemical classes.

Significance as a Foundational Chemical Building Block

This compound serves as a critical intermediate and building block in the synthesis of more complex molecules. lookchem.comcalpaclab.com Its bifunctional nature allows it to participate in a wide array of chemical transformations, making it a versatile starting material for creating new organic compounds with specific desired properties. lookchem.com

One of the most prominent applications of this compound is in the dye industry, particularly in the formulation of hair dyes. lookchem.comchemicalbook.com It acts as a dye intermediate, contributing to the formation of a wide spectrum of colors. lookchem.com

Beyond dyes, its utility extends to the synthesis of pharmaceuticals and other specialty chemicals. lookchem.com The reactivity of both the phenol and amine groups can be selectively exploited to build intricate molecular architectures. For instance, a patented method describes the use of this compound in the preparation of 3-(N-ethyl-N-isoamyl)aminophenol, a key intermediate for certain heat-sensitive dyes. google.comgoogle.com

The compound's structure is also valuable in research and development for investigating chemical reactions and mechanisms. lookchem.com It can serve as a model compound for understanding the behavior of other N-substituted aminophenols. lookchem.com

Historical Development of Research on Related N-Substituted Aminophenols

Research into N-substituted aminophenols has a history rooted in the development of synthetic organic chemistry. Early investigations focused on the synthesis and reactions of these compounds, driven by the burgeoning dye and pharmaceutical industries. A 1936 patent, for example, outlines a process for producing N-substituted aminophenols by reducing a nitrophenol and subsequently reacting it with an aldehyde. google.com

The study of aminophenol derivatives has evolved to include more sophisticated synthetic methods and a deeper understanding of their properties. For example, modern research has explored the use of biocatalysts, such as transaminases, for the enantiomerically pure synthesis of related chiral aminophenols. The development of one-pot synthesis methods for β-amino alcohol derivatives from phenols highlights the ongoing efforts to create more efficient and environmentally friendly chemical processes. growingscience.com

Furthermore, the reactivity of aminophenols continues to be an active area of research. Recent studies have demonstrated the oxidative coupling of o-aminophenols for the site-selective modification of proteins, showcasing the advanced applications of this class of compounds in chemical biology. acs.org The historical progression from basic synthesis to complex, targeted applications underscores the enduring importance of N-substituted aminophenols in chemical science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(ethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-9-7-4-3-5-8(10)6-7/h3-6,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKZDKSHNITMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Record name | 3-ETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20362 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025270 | |

| Record name | 3-Ethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-ethylaminophenol is a very viscous deep orange liquid. (NTP, 1992) | |

| Record name | 3-ETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20362 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

349 °F at 12 mmHg (NTP, 1992) | |

| Record name | 3-ETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20362 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 3-ETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20362 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

621-31-8 | |

| Record name | 3-ETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20362 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Ethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-M-AMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26AT05W85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

144 °F (NTP, 1992) | |

| Record name | 3-ETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20362 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies and Total Synthesis Strategies

Chemo- and Regioselective Synthetic Routes to 3-(Ethylamino)phenol

The selective introduction of an ethylamino group at the meta-position of the phenol (B47542) ring is a key challenge in the synthesis of this compound. Several classical and modern synthetic strategies have been developed to address this.

Reductive Amination Approaches to Aryl Ethylamines

Reductive amination is a versatile and widely used method for the synthesis of amines. In the context of this compound, this approach typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

One common pathway is the reductive amination of 3-hydroxyacetophenone. This reaction can utilize various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to convert the ketone functionality into the desired amine. The direct reductive amination of a carbonyl compound offers a one-pot conversion to an amine, which is advantageous for its brevity and mild reaction conditions. thieme-connect.de The process involves the in-situ formation of an iminium ion intermediate, which is then reduced to the corresponding alkylamine. thieme-connect.de

Alternatively, 3-aminophenol (B1664112) can undergo reductive alkylation with acetaldehyde (B116499). google.com This process is typically carried out in the presence of a solvent, a catalyst (such as Platinum, Palladium, or Nickel), and hydrogen pressure. google.comgoogleapis.com The continuous feeding of acetaldehyde into the reaction system containing 3-aminophenol, a solvent, a reduction catalyst, and hydrogen is a common industrial practice. googleapis.com To improve reaction outcomes, an organic carboxylic acid can be continuously added to the system. googleapis.com

| Starting Material | Reagents | Product | Key Features |

| 3-Hydroxyacetophenone | Ethylamine (B1201723), Reducing Agent (e.g., NaBH₄) | This compound | Direct conversion of the ketone to the amine. |

| 3-Aminophenol | Acetaldehyde, H₂, Catalyst (e.g., Pt, Pd, Ni) | This compound | Reductive alkylation of the primary amine. google.comgoogleapis.com |

Electrophilic Aromatic Substitution Pathways for Phenol Functionalization

Electrophilic aromatic substitution (EAS) reactions are fundamental to the functionalization of aromatic rings like phenol. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, making direct meta-substitution challenging. savemyexams.commasterorganicchemistry.com Therefore, multi-step sequences are often necessary to achieve the desired 3-substituted product.

A potential, though indirect, route involves the nitration of phenol. Treatment with dilute nitric acid yields a mixture of o- and p-nitrophenols. savemyexams.combyjus.com To achieve meta-substitution, one might consider nitrating a precursor where a meta-directing group is already present, which is later converted to the hydroxyl group. For instance, the nitration of acetophenone (B1666503) produces 3-nitroacetophenone. jocpr.com This can then be reduced and subsequently diazotized to form 3-hydroxyacetophenone, a precursor for reductive amination. jocpr.com

Another strategy involves the sulfonation of phenol, which can also direct incoming groups. However, controlling the regioselectivity remains a significant hurdle. Friedel-Crafts reactions, including alkylation and acylation, are also common EAS reactions on phenols. wikipedia.org These reactions typically require a Lewis acid catalyst like aluminum chloride. wikipedia.orggoogle.com However, the strong activating nature of the hydroxyl group can lead to polysubstitution and other side reactions.

A multi-step synthesis to introduce the ethylamino group could involve:

Nitration: Introduction of a nitro group, which is a meta-director. For example, nitrating acetophenone to get 3-nitroacetophenone. jocpr.com

Reduction: The nitro group is reduced to an amino group.

Ethylation: The amino group is then ethylated.

Conversion to Phenol: The acetyl group is converted to a hydroxyl group, for example, via a Baeyer-Villiger oxidation followed by hydrolysis.

Given the complexities, direct electrophilic substitution is not the most straightforward method for synthesizing this compound.

Coupling Reactions and Azo Compound Synthesis Precursors

Azo coupling reactions provide an alternative pathway to functionalized phenols. This method involves the reaction of a diazonium salt with an activated aromatic ring, such as phenol, typically under alkaline conditions. savemyexams.comlibretexts.org The resulting azo compound can then be chemically modified to yield the desired product.

The synthesis of an azo dye generally involves a multi-step process:

Formation of Nitrous Acid: Unstable nitrous acid is prepared in-situ by reacting sodium nitrite (B80452) with a dilute acid like hydrochloric acid at low temperatures. savemyexams.com

Diazotization: An aromatic primary amine reacts with the nitrous acid to form a diazonium salt. savemyexams.com

Coupling Reaction: The diazonium ion, acting as an electrophile, attacks the electron-rich phenol ring, usually at the para position, to form an azo compound. savemyexams.comlibretexts.org

To synthesize a precursor for this compound, one could start with an appropriately substituted aniline (B41778) derivative. For example, coupling a diazonium salt with a phenol derivative that can later be converted to the ethylamino group at the meta position. A study describes the synthesis of disperse azo dyes based on a Schiff base of ninhydrin (B49086) and 3-aminophenol, where the 3-aminophenol is coupled with various diazonium solutions of benzene (B151609) derivatives. scholarsresearchlibrary.com The resulting azo dyes can be further manipulated. The azo linkage (-N=N-) can be cleaved reductively to yield two primary amines, providing a route to substituted aminophenols.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce waste and improve efficiency. For the synthesis of this compound and its derivatives, several green approaches have been explored.

One notable example is the use of biocatalysis. Engineered transaminases have been developed for the synthesis of chiral amino-phenols. For instance, they can convert substrates like 3-hydroxyacetophenone into (R)-3-(1-aminoethyl)phenol hydrochloride with high enantiomeric excess, offering an environmentally friendly pathway with potentially higher yields and fewer byproducts.

The use of heterogeneous catalysts that can be easily recovered and reused is another green chemistry approach. encyclopedia.pub For example, a novel synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives utilizes biogenic ZnO nanoparticles as a reusable catalyst. chimicatechnoacta.ruresearchgate.net While this is not a direct synthesis of this compound, it demonstrates the application of green catalysts in reactions involving ethylamino-functionalized phenols.

Solvent-free or "one-pot" reactions also align with green chemistry principles by reducing solvent waste and simplifying procedures. bu.edu Reductive amination, as a one-pot reaction, is inherently a greener alternative to multi-step syntheses. thieme-connect.debu.edu

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of chiral analogs of this compound is of significant interest, particularly for pharmaceutical applications where stereochemistry can dictate biological activity.

Enantioselective Synthesis Strategies for Chiral Analogs

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For analogs of this compound, such as (R)-3-(1-aminoethyl)phenol, biocatalytic methods have proven effective. Engineered transaminases can convert 3-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol in high enantiomeric excess. google.comwipo.int These biocatalysts are developed to have improved properties compared to naturally occurring transaminases for this specific conversion. wipo.int

Another approach involves the enantioselective reduction of a ketone precursor. For example, the reduction of 3-(1-oxoethyl)phenol using a chiral reducing agent can yield (R)-3-(1-aminoethyl)phenol under controlled conditions. A patent describes the enantioselective reduction of 3'-hydroxy-2-chloroacetophenone to (R)-3-(2-chloro-1-hydroxyethyl)-phenol using an alcohol dehydrogenase enzyme. justia.com

Chiral resolution is a classical technique to separate enantiomers from a racemic mixture. This can be achieved by reacting the racemic amine with a chiral resolving agent, such as D-(-)-tartaric acid, to form diastereomeric salts. These salts can then be separated by crystallization due to their different physical properties. However, this method can be low-yielding. For instance, the resolution of racemic 3-[1-(methylamino)ethyl]phenol (B1602312) using D-(-)-tartaric acid to isolate the (S)-enantiomer has been reported with a 27% yield after multiple crystallizations.

| Technique | Description | Example |

| Biocatalysis | Use of enzymes to catalyze enantioselective reactions. | Engineered transaminases converting 3-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol. google.comwipo.int |

| Chiral Reducing Agents | Reduction of a prochiral ketone with a chiral hydride source. | Reduction of 3-(1-oxoethyl)phenol to obtain a specific enantiomer of 3-(1-aminoethyl)phenol. |

| Chiral Resolution | Separation of a racemic mixture using a chiral resolving agent. | Resolution of racemic 3-[1-(methylamino)ethyl]phenol with D-(-)-tartaric acid. |

Biocatalytic Approaches in Phenol Derivative Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering environmentally friendly and highly selective routes to a variety of compounds. In the synthesis of phenol derivatives, biocatalytic approaches, particularly those employing enzymes like transaminases, have shown significant promise for achieving high enantiomeric purity.

Engineered transaminases have been successfully used to convert substrates like 3-hydroxyacetophenone into (R)-3-(1-aminoethyl)phenol hydrochloride with high enantiomeric excess. These biocatalysts are advantageous as they often lead to higher yields and fewer byproducts compared to traditional chemical methods. The application of transaminases for the synthesis of chiral amines, including phenol derivatives, is a patented and scalable method. wipo.int Specifically, engineered transaminase polypeptides have been developed for the synthesis of (S)-3-(1-aminoethyl)-phenol from 3'-hydroxyacetophenone, demonstrating high percentage conversion and enantiomeric excess. wipo.int

Furthermore, lipases, another class of enzymes, have been utilized in the synthesis of β-amino alcohol derivatives. For instance, Aspergillus Oryzae lipase (B570770) has been used in a one-pot synthesis of β-amino alcohol derivatives from aromatic phenols, epichlorohydrin, and amines, catalyzed by a phase transfer catalyst. researchgate.net This method provides access to pharmaceutically relevant products in excellent yields. researchgate.net The reaction rate and product yield were observed to be better with secondary amines compared to primary aliphatic amines. researchgate.net

While direct biocatalytic synthesis of this compound is not explicitly detailed in the provided information, the successful application of biocatalysts in the synthesis of structurally related aminophenols and their derivatives highlights the potential of these methods. wipo.intresearchgate.net These approaches offer a green and efficient alternative for the production of chiral phenol derivatives.

Optimization of Reaction Conditions and Process Development

Solvent Effects and Reaction Kinetics Analysis

The choice of solvent and an understanding of reaction kinetics are crucial for optimizing the synthesis of chemical compounds, including this compound. Solvents can significantly influence reaction rates and selectivity. umaine.edu For instance, in the hydrogenation of phenol, the presence of an aqueous phase and the reaction medium (liquid vs. gas) have been shown to impact adsorption energies and, consequently, the reaction itself. umaine.edu In the synthesis of 3-(N,N-disubstituted amino)phenols, the use of hydrocarbon solvents may be necessary to manage the viscosity of the reaction system and maintain efficient stirring. google.com

Kinetic studies provide valuable insights into reaction mechanisms and help in optimizing conditions. For example, the chlorination and monochloramination of 3-aminophenol have been investigated to determine kinetic rates and the formation of by-products. nih.gov The chlorination rate was found to be significantly faster than the monochloramination rate at a specific pH. nih.gov The study of the monochloramination of 3-aminophenol revealed two potential reaction pathways: an electrophilic substitution on the aromatic ring and a monochloramine attack on the amino group, with distinct rate constants. nih.gov

In the context of N-alkylation of aminophenols, which is relevant to the synthesis of this compound, reaction kinetics can be influenced by various factors. For the reductive alkylation of m-aminophenol, continuously feeding the aldehyde to the reaction system is a key process parameter. googleapis.com The reaction is typically carried out at temperatures ranging from normal temperature to 150°C under hydrogen pressure. googleapis.com The addition of an organic carboxylic acid, such as acetic acid, can influence the reaction, and its concentration needs to be carefully controlled to avoid the formation of by-products. googleapis.com

Catalyst Development and Mechanistic Studies in Catalyzed Reactions

Catalyst development and the study of reaction mechanisms are fundamental to improving the efficiency and selectivity of chemical syntheses. For the synthesis of this compound and related compounds, various catalytic systems have been explored.

In the synthesis of N-alkyl-substituted aminophenols via reductive alkylation, catalysts such as palladium on carbon (Pd/C) and Raney nickel are commonly used. googleapis.comgoogle.com The choice of catalyst can significantly impact the reaction outcome. For instance, in the synthesis of 3-(1-dimethylaminoethyl)phenol, both Pd/C and Raney nickel have been shown to be effective. google.com Mechanistic studies on similar reactions, such as the Ni(II)-catalyzed hydroxylation of benzene to phenol, have utilized density functional theory (DFT) calculations to elucidate the reaction pathways, including the potential for a radical mechanism. acs.org

For the synthesis of related aminophenols, other catalytic systems have also been developed. The Ullmann coupling reaction, using copper iodide (CuI) and ligands like picolinic acid or L-proline, has been employed for the synthesis of 3-aryloxy phenols. mdpi.com The choice of ligand and solvent can be critical in these reactions. mdpi.com For example, the synthesis of 3-(4-bromophenoxy)phenol was achieved using CuI, potassium carbonate, and L-proline in DMSO. mdpi.com

Biocatalysts, such as engineered transaminases, have also been developed for the synthesis of chiral aminophenols. wipo.int These enzymes offer high selectivity and can operate under mild conditions. wipo.int Mechanistic understanding of these biocatalytic reactions is crucial for their optimization and broader application.

The table below summarizes some of the catalysts used in the synthesis of aminophenol derivatives.

| Catalyst | Reaction Type | Substrate(s) | Product(s) | Reference(s) |

| Pd/C | Reductive Alkylation | m-hydroxyphenylacetamide, Paraformaldehyde | 3-(1-dimethylaminoethyl)phenol | google.com |

| Raney Nickel | Reductive Alkylation | m-hydroxyphenylacetamide, Paraformaldehyde | 3-(1-dimethylaminoethyl)phenol | google.com |

| Copper Iodide (CuI) with Picolinic Acid | Ullmann Coupling | Resorcinol, Aryl Iodides | 3-(p-substituted aryloxy)phenols | mdpi.com |

| Copper Iodide (CuI) with L-proline | Ullmann Coupling | Resorcinol, 4-bromophenol | 3-(4-bromophenoxy)phenol | mdpi.com |

| Engineered Transaminases | Biocatalytic Transamination | 3'-hydroxyacetophenone | (S)-3-(1-aminoethyl)-phenol | wipo.int |

| Zinc Oxide (ZnO) Nanoparticles | Multicomponent Reaction | 4-hydroxycoumarin, Aromatic Aldehydes, Ethylamine | 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives | chimicatechnoacta.ru |

Isolation and Purification Techniques for High Purity Target Compounds

Achieving high purity of the target compound is a critical final step in any chemical synthesis. For this compound and related compounds, various isolation and purification techniques are employed to remove impurities, by-products, and unreacted starting materials.

A common purification method involves a series of extraction and washing steps. For instance, after a reaction, the crude product can be dissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and then washed with an aqueous basic solution, such as sodium hydroxide (B78521), followed by water and brine. orgsyn.org The organic layer is then dried, and the solvent is removed to yield the purified product. orgsyn.org

Crystallization and recrystallization are also powerful techniques for purifying solid compounds. smolecule.com The crude product can be dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the mother liquor. For example, 3-(1-(dimethylamino)ethyl)phenol can be purified by recrystallization from ethanol (B145695). In some cases, the product is first converted to a salt, which is then purified by crystallization. For instance, 3-ethylamino phenol can be purified by converting it to its sodium salt, followed by acidification to precipitate the pure compound. google.com

Chromatographic techniques are also widely used for purification. Flash column chromatography is a common method for separating compounds with different polarities. rsc.org For analytical purposes and for the isolation of impurities, High-Performance Liquid Chromatography (HPLC) is often employed. A reverse-phase HPLC method using a mobile phase of acetonitrile (B52724), water, and an acid (like phosphoric or formic acid) can be used for the analysis and purification of compounds like 3-(ethylamino)-4-methylphenol sulfate (B86663). sielc.com

The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity.

The table below provides an overview of some purification techniques used for aminophenol derivatives.

| Technique | Description | Application Example | Reference(s) |

| Solvent Extraction and Washing | The crude product is dissolved in an organic solvent and washed with aqueous solutions to remove impurities. | Purification of 3-[1-(dimethylamino)ethyl]phenol (B27075) using dichloromethane and sodium hydroxide solution. | orgsyn.org |

| Crystallization/Recrystallization | The crude solid is dissolved in a solvent and allowed to crystallize to obtain a purer form. | Purification of 3-(1-(dimethylamino)ethyl)phenol hydrochloride by recrystallization from ethanol. | |

| Salt Formation and Precipitation | The compound is converted to a salt, which is purified, and then the pure compound is regenerated. | Purification of 3-ethylamino phenol via its sodium salt. | google.com |

| Flash Column Chromatography | A column chromatography technique used for preparative separation based on polarity. | Purification of 3-vinylphenol (B127234). | rsc.org |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique for analysis and purification. | Analysis of Phenol, 3-(ethylamino)-4-methyl-, sulfate salt. | sielc.com |

Fundamental Chemical Reactivity and Reaction Mechanism Studies

Electrophilic Aromatic Substitution Reactions of the Phenolic Moiety

The hydroxyl and ethylamino groups are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. This heightened reactivity makes 3-(Ethylamino)phenol susceptible to a variety of electrophilic aromatic substitution reactions.

Nitration and Sulfonation Mechanisms

Nitration: The nitration of phenols occurs readily, even with dilute nitric acid. nih.gov The electron-donating hydroxyl and ethylamino groups increase the electron density of the aromatic ring, facilitating the attack by the nitronium ion (NO₂⁺). quora.com The reaction is exothermic and can proceed rapidly. nih.gov

Sulfonation: Phenols are also easily sulfonated, for instance, by using concentrated sulfuric acid at room temperature. nih.govnih.gov This reaction is also exothermic. nih.gov The sulfonic acid group primarily substitutes at the ortho or para position relative to the hydroxyl group. chemcess.com The reaction of 3-aminobenzenesulfonic acid with sodium hydroxide (B78521) is a known method for producing 3-aminophenol (B1664112), highlighting the relevance of sulfonation in the synthesis of related compounds. chemcess.com

Halogenation and Friedel-Crafts Reactions

Halogenation: The reaction of aminophenols with chlorine or bromine in glacial acetic acid can produce various halogenated products. chemcess.com For instance, the chlorination of 3-aminophenol has been studied, demonstrating electrophilic substitution of Cl⁺ on the aromatic ring. nih.gov

Friedel-Crafts Reactions: The electron-rich nature of the this compound ring makes it a suitable substrate for Friedel-Crafts reactions. A notable example is the synthesis of Rhodamine B, which involves the reaction of 3-(diethylamino)phenol (a closely related compound) with phthalic anhydride (B1165640). wpmucdn.comwpmucdn.com This reaction proceeds via a Friedel-Crafts acylation mechanism, where the aromatic ring attacks a carbonyl carbon of the phthalic anhydride. wpmucdn.comwpmucdn.com The reaction is often catalyzed by sulfuric acid and heat. wpmucdn.comwpmucdn.com

Reactions Involving the Ethylamino Functional Group

The ethylamino group imparts nucleophilic and basic properties to the molecule, allowing for a range of reactions at the nitrogen atom.

Nucleophilic Reactivity of the Amine

The lone pair of electrons on the nitrogen atom of the ethylamino group makes it a potent nucleophile. smolecule.com This nucleophilicity is central to many of its reactions. Amines are known to be incompatible with various electrophilic species such as isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides due to their nucleophilic character. nih.gov

Alkylation and Acylation Reactions of the Nitrogen

Alkylation: The nitrogen of the ethylamino group can be alkylated. For example, the reaction of a 3-(N-monosubstituted amino)phenol with an alkylating agent can yield a 3-(N,N-disubstituted)aminophenol. google.com This type of reaction is crucial for synthesizing various derivatives. unipd.itontosight.ai

Acylation: The ethylamino group can undergo acylation reactions. ambeed.com The protection of the amino group through acylation is a common strategy in multi-step syntheses to control reactivity. researchgate.net For instance, the reaction of 3-acetamido-4-acetyl phenol (B47542) highlights the use of acylation in the synthesis of more complex molecules. google.com

Mannich Base Formation and Related Transformations

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine. researchgate.net this compound, possessing both a phenolic ring with active hydrogens and a secondary amine, can theoretically participate in such transformations. Mannich bases are beta-amino ketones and are synthesized through the aminomethylation of a compound containing an active hydrogen atom. researchgate.net These reactions can be used to introduce an aminomethyl group onto the phenolic ring. tandfonline.com

Interactive Data Tables

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactivity | Common Reactions |

| Phenolic -OH | Electron-donating, Activating | Electrophilic Aromatic Substitution (Nitration, Sulfonation, Halogenation) |

| Ethylamino -NHCH₂CH₃ | Nucleophilic, Basic, Activating | Alkylation, Acylation, Mannich Base Formation |

Table 2: Products of Key Reactions with this compound Analogs

| Reactant(s) | Reaction Type | Product |

| 3-(Diethylamino)phenol, Phthalic Anhydride, H₂SO₄ | Friedel-Crafts Acylation | Rhodamine B wpmucdn.comwpmucdn.com |

| 3-Aminophenol, Chlorine | Halogenation | Chloroaminophenol nih.gov |

| 3-(N-monosubstituted amino)phenol, Alkylating agent | Alkylation | 3-(N,N-disubstituted)aminophenol google.com |

Oxidation and Reduction Pathways

Phenolic Oxidation to Quinones and Other Derivatives

Phenols, including this compound, are susceptible to oxidation. libretexts.orglibretexts.org The oxidation of phenols can yield various products, with quinones being a significant class of compounds formed. libretexts.orglibretexts.org Specifically, the oxidation of phenols can lead to the formation of para-benzoquinone. libretexts.orglibretexts.org The presence of an ethylamino group on the phenol ring influences the reactivity and the specific oxidation products formed. biosynth.com

The oxidation process can be initiated by various oxidizing agents, such as chromic acid, potassium permanganate, and hydrogen peroxide. libretexts.org The reaction mechanism often involves the formation of a phenoxyl radical as an intermediate. gla.ac.uk In the case of this compound, the ethylamino group can affect the electron density of the aromatic ring, thereby influencing the course of the oxidation reaction. biosynth.com The oxidation can be a complex process, potentially leading to a mixture of products, including polymeric materials, due to side reactions like hydroxylation and ring fission. gla.ac.uk

Electrochemical methods can also be employed for the oxidation of phenols. nih.govresearchgate.netmdpi.comrsc.org Anodic oxidation can lead to the formation of intermediates, and the process can be influenced by factors such as pH, current density, and the presence of other ions in the solution. nih.govmdpi.com For instance, the electrochemical oxidation of phenol can result in the formation of p-benzoquinone, which can then undergo further reactions like oligomerization and polymerization, leading to the formation of tars. google.com

Systematic studies on the oxidation of neutral phenols by dicopper-dioxygen complexes have shown that the reaction can proceed via a proton-coupled electron transfer (PCET) mechanism, leading to the formation of C-C coupling dimers as the primary product. acs.orgnih.gov This indicates the formation of phenoxyl radical intermediates during the oxidation process. acs.orgnih.gov

The table below summarizes common oxidizing agents used for phenolic oxidation.

| Oxidizing Agent | Reference |

| Chromic acid | libretexts.org |

| Potassium permanganate | |

| Hydrogen peroxide | |

| Fremy's salt | libretexts.org |

| Diphenylseleninic anhydride | rsc.org |

| o-Iodoxybenzoic Acid (IBX) | nih.gov |

Reduction of Aromatic Rings and Functional Groups

The aromatic ring of phenolic compounds can be reduced under specific conditions. One notable method is the Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like an alcohol). wikipedia.org This reaction typically reduces the aromatic ring to a 1,4-cyclohexadiene. wikipedia.org A modification of this is the Benkeser reduction, which uses lithium or calcium in low molecular weight alkylamines, and can be conducted at higher temperatures. wikipedia.orgacs.org

The functional groups attached to the phenol, such as the ethylamino group, can also undergo reduction. However, strong reducing agents like hydrides are generally incompatible with phenols. nih.gov The reduction of an amino group can lead to the formation of secondary amines. For instance, the reduction of β-phenylethylamine can yield β-cyclohexylethylamine. acs.org The choice of reducing agent is crucial; for example, lithium aluminum hydride or sodium borohydride (B1222165) can be used to reduce certain functional groups.

The table below outlines some common reducing agents and their applications.

| Reducing Agent | Application | Reference |

| Sodium in liquid ammonia (Birch reduction) | Reduction of aromatic rings | wikipedia.org |

| Lithium in ethylamine (B1201723) (Benkeser reduction) | Reduction of aromatic compounds | wikipedia.orgacs.org |

| Lithium aluminum hydride | Reduction of functional groups | |

| Sodium borohydride | Reduction of functional groups |

Acid-Base Chemistry and Proton Transfer Mechanisms

Acidity of the Phenolic Hydroxyl Group

Phenols, including this compound, are weakly acidic due to the hydroxyl (-OH) group attached to the aromatic ring. nih.govsavemyexams.com The acidity of the phenolic hydroxyl group is a result of the stabilization of the corresponding phenoxide ion through resonance. One of the lone pairs of electrons on the oxygen atom is delocalized into the aromatic ring, which helps to spread out the negative charge of the phenoxide ion, making it more stable. savemyexams.com This increased stability of the conjugate base means that phenols are more likely to donate a proton compared to aliphatic alcohols. savemyexams.com

The pKa of phenol itself is approximately 9.95. organicchemistrydata.orgkyoto-u.ac.jp The presence of substituents on the aromatic ring can influence the acidity. The ethylamino group at the meta position in this compound will affect the pKa value compared to unsubstituted phenol. Amines are chemical bases and react exothermically with acids. nih.gov

Basicity of the Ethylamino Group

The ethylamino group in this compound is basic due to the lone pair of electrons on the nitrogen atom. Amines are chemical bases and can accept a proton. nih.gov The basicity of the ethylamino group allows it to react with acids to form salts. nih.gov For example, in the presence of an acid, the ethylamino group can be protonated to form an ethylammonium (B1618946) ion. libretexts.org The equilibrium of this protonation reaction is dependent on the concentration of the acid and the base. libretexts.org

Excited State Proton Transfer (ESPT) Phenomena in Phenolic Systems

Excited State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another, or to a solvent molecule, upon electronic excitation. researchgate.netmdpi.com In phenolic systems, photoexcitation can significantly increase the acidity of the phenolic hydroxyl group. rsc.orgresearchgate.net This phenomenon, also known as photoacidity, can lead to the transfer of a proton from the hydroxyl group in the excited state. mdpi.com

ESPT can occur intramolecularly, within the same molecule, if a suitable proton-accepting group is present. mdpi.com In molecules with both a phenolic hydroxyl group and a basic site, such as the nitrogen in the ethylamino group of this compound, intramolecular ESPT could potentially occur. The process involves the formation of a tautomer in the excited state. mdpi.com

Studies on aminophenols have shown that amino substitution can affect the excited state dynamics. researchgate.net For instance, in o-aminophenol, the excited state intramolecular proton transfer (ESIPT) can occur, leading to different species in acidic and basic solutions. researchgate.net The presence of the amino group can lower the energy of certain excited states, potentially enhancing processes like excited state hydrogen transfer (ESHT), which is closely related to ESPT. researchgate.netrsc.org In some cases, ESHT is described as an electron transfer followed by a proton transfer, particularly in solvated clusters. rsc.orgresearchgate.net

The table below summarizes the key aspects of ESPT in phenolic systems.

| Phenomenon | Description | References |

| Photoacidity | Increased acidity of the phenolic hydroxyl group upon photoexcitation. | rsc.orgresearchgate.net |

| Intramolecular ESPT | Proton transfer within the same molecule in the excited state, often forming a tautomer. | mdpi.com |

| Excited State Hydrogen Transfer (ESHT) | A related process involving the transfer of a hydrogen atom in the excited state, which can be influenced by amino substitution. | researchgate.netrsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-(Ethylamino)phenol, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR and ¹³C NMR Assignments

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons, the ethyl group protons, and the protons of the amine and hydroxyl groups. The aromatic protons typically appear as multiplets in the range of δ 6.0-7.5 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring. The ethyl group presents as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling.

In the ¹³C NMR spectrum, distinct signals are observed for each unique carbon atom. The aromatic carbons resonate in the downfield region (δ 100-160 ppm), with the carbon atoms attached to the hydroxyl and amino groups showing characteristic chemical shifts. The carbons of the ethyl group appear in the upfield region of the spectrum. While specific spectral data can vary slightly based on the solvent and instrument parameters, representative data provides a clear fingerprint of the compound. rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic-H | ~6.0-7.5 | - | m | - |

| Aromatic-C | - | ~100-160 | - | - |

| -CH₂- (Ethyl) | Quartet | ~30-50 | q | ~7 |

| -CH₃ (Ethyl) | Triplet | ~10-20 | t | ~7 |

| -NH- | Broad Singlet | - | br s | - |

| -OH | Broad Singlet | - | br s | - |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. tandfonline.comresearchgate.net

Correlated Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their direct connection. It also helps in assigning the complex spin systems of the aromatic protons by showing which protons are adjacent to one another. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal of the ethyl group's methylene protons will show a correlation to the carbon signal of that same group. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and for studying its fragmentation patterns, which provides additional structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the elemental composition of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ of C₈H₁₁NO is 138.0919, and HRMS data will typically match this value to within a few parts per million (ppm). rsc.orgscispace.com

| Ion | Calculated m/z | Observed m/z (Typical) | Formula |

|---|---|---|---|

| [M+H]⁺ | 138.0919 | ~138.0919 ± 0.0005 | C₈H₁₂NO⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for both the separation and identification of volatile and semi-volatile compounds. mst.dkepa.govthermofisher.com In the context of this compound, GC-MS serves two primary purposes:

Purity Assessment: The gas chromatogram provides a profile of the sample, where the major peak corresponds to this compound. The presence of any additional peaks indicates impurities, and their relative peak areas can be used to estimate the purity of the sample. japsonline.com

Identification: The mass spectrum obtained for the main GC peak serves as a molecular fingerprint. The molecular ion peak at m/z 137 corresponds to the molecular weight of this compound. nih.gov The fragmentation pattern, which includes characteristic fragment ions, provides further structural confirmation. Common fragments may arise from the loss of an ethyl group or other characteristic cleavages of the molecule. The NIST Mass Spectrometry Data Center provides reference spectra for comparison, with a prominent peak often observed at m/z 122, and another significant peak at m/z 137. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. nist.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amine typically appears in a similar region, often as a sharper peak. C-H stretching vibrations of the aromatic ring and the ethyl group are observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region, while the C-N and C-O stretching vibrations are found in the fingerprint region (typically 1000-1300 cm⁻¹). nist.govrsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3200-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2970 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1300 |

| C-N | Stretching | 1000-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is characterized by absorption bands arising from π → π* electronic transitions within the benzene ring. The presence of the hydroxyl and ethylamino substituents influences the position and intensity of these absorption maxima (λ_max).

| Solvent | λ_max (nm) | Electronic Transition |

|---|---|---|

| Ethanol/Methanol | ~230-240 and ~280-290 | π → π* |

Functional Group Identification via FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. The presence of a broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. bibliotekanauki.pllibretexts.org The N-H stretching vibration of the secondary amine typically appears in the same region. Aliphatic C-H stretching of the ethyl group is observed around 2950-2850 cm⁻¹. bibliotekanauki.pl Furthermore, the spectrum will display bands in the 1500-1600 cm⁻¹ region, which are characteristic of the C=C stretching vibrations within the aromatic ring. libretexts.org

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Phenol) | 3600-3200 (broad) |

| N-H (Amine) | 3600-3200 |

| C-H (Aliphatic) | 2950-2850 |

| C=C (Aromatic) | 1500-1600 |

Electronic Transitions and Conjugation Studies via UV-Vis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound, like other substituted phenols, is expected to show characteristic absorption bands. Phenols typically exhibit two main absorption bands in the UV region, which are often referred to as the E2- and B-bands. spcmc.ac.in The presence of the ethylamino group, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths due to n-π* and π-π* transitions. spcmc.ac.inbiosynth.com This shift is a result of the interaction between the non-bonding electrons of the nitrogen and oxygen atoms with the π-electron system of the aromatic ring.

| Transition Type | Expected Wavelength Region (nm) |

| π → π | 250-300 |

| n → π | >300 |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A typical method involves reverse-phase (RP) HPLC. sielc.com For instance, a C18 column can be used as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity of this compound hemisulphate has been determined to be ≥98.0% by HPLC analysis. avantorsciences.comavantorsciences.com Detection is commonly achieved using a UV detector set at a specific wavelength, such as 254 nm or 274 nm. google.comepa.gov While this compound itself is not chiral, HPLC can be employed to determine the enantiomeric excess of its chiral derivatives. google.com

| HPLC Parameter | Typical Conditions |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water with acid modifier |

| Detection | UV at 254 nm or 274 nm |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions involving this compound. rjptonline.orgscholaris.ca By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane), the separation of reactants, intermediates, and products can be visualized. scholaris.ca The completion of a reaction can be determined by the disappearance of the starting material spot and the appearance of the product spot. rsc.org Visualization of the spots can be achieved under UV light or by using a staining agent.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. huntresearchgroup.org.uk For 3-(ethylamino)phenol, both the hydroxyl and the ethylamino groups are electron-donating, which raises the energy of the HOMO and influences the molecule's susceptibility to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. libretexts.orguni-muenchen.deavogadro.cc The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface. uni-muenchen.de For this compound, the MEP map would show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, highlighting these as sites for electrophilic attack or hydrogen bond donation. youtube.com Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms of the hydroxyl and amino groups, identifying them as acidic sites. youtube.comschrodinger.com

Table 1: Representative Calculated Electronic Properties for Aminophenol Derivatives

| Property | Representative Value | Significance |

| HOMO Energy | ~ -5.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -0.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.0 eV | Indicates chemical reactivity and kinetic stability. |

Note: These values are representative for aminophenol-type compounds and are used to illustrate the expected electronic structure of this compound. Actual values would require specific DFT calculations.

DFT calculations are widely used to explore the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, intermediate structures, and transition states. chemrxiv.org By mapping the energetic pathway from reactants to products, researchers can determine the feasibility of a proposed mechanism and calculate the activation energy barriers. rsc.orgnih.gov

For this compound, theoretical studies could elucidate the mechanisms of key reactions such as:

Electrophilic Aromatic Substitution: The electron-donating nature of both the hydroxyl and ethylamino groups strongly activates the aromatic ring towards electrophiles. DFT calculations can predict the regioselectivity of substitution (i.e., whether attack is favored at the ortho, meta, or para positions relative to the substituents) by analyzing the stability of the intermediate carbocations (Wheland intermediates).

Oxidation: Phenols are susceptible to oxidation, forming phenoxy radicals. Computational models can predict the transition states and energetics of oxidation reactions, which are relevant to the compound's role as a potential antioxidant or its degradation pathways.

The Bond Dissociation Enthalpy (BDE) is the energy required to break a bond homolytically, forming two radicals. savemyexams.comucsb.edu The BDEs of the O-H and N-H bonds in this compound are critical parameters for understanding its antioxidant potential and its behavior in hydrogen atom transfer (HAT) reactions. A lower BDE indicates a weaker bond, making hydrogen atom donation more favorable.

DFT calculations provide reliable estimates of BDE values. mdpi.com For substituted phenols, the nature and position of the substituent significantly affect the O-H BDE. Electron-donating groups, like the ethylamino group, tend to lower the O-H BDE by stabilizing the resulting phenoxy radical. In this compound, the ethylamino group is meta to the hydroxyl group. DFT studies on meta-aminophenol show that an amino group in the meta position has a less pronounced effect on the O-H BDE compared to when it is in the para position. mdpi.com The calculated O-H BDE for meta-aminophenol is about 9 kcal/mol higher than for para-aminophenol. mdpi.com The N-H bond in the ethylamino group would also have a characteristic BDE, relevant for reactions involving the amino moiety. brainly.comdoubtnut.com

Table 2: Comparison of O-H Bond Dissociation Enthalpies (kcal/mol)

| Compound | Experimental BDE (kcal/mol) | Calculated (DFT) BDE (kcal/mol) |

| Phenol (B47542) | 88.7 ± 0.5 mdpi.com | 87.5 mdpi.com |

| meta-Aminophenol | N/A | 86.9 mdpi.com |

| para-Aminophenol | N/A | 77.9 mdpi.com |

| Aniline (B41778) (N-H BDE) | ~88 | ~88.5 |

Note: The BDE of this compound is expected to be similar to that of meta-aminophenol. The ethyl group's minor inductive effect would likely cause a slight deviation from this value.

Prediction of Reaction Mechanisms and Transition States

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of their dynamic behavior and conformational changes. galaxyproject.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational landscape, solvent effects, and binding processes at an atomic level. rsc.org

This compound possesses conformational flexibility due to the rotation around several single bonds, such as the C-O, C-N, and bonds within the ethyl group. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. frontiersin.org This analysis is crucial for understanding how the molecule's shape influences its interactions with its environment.

Tautomerism, the interconversion of structural isomers, is another important aspect that can be studied computationally. rsc.orgnih.gov For this compound, potential tautomeric forms include the keto-enol and amine-imine equilibria. Although the phenol and amine forms are overwhelmingly dominant under normal conditions, computational studies can quantify the relative energies of these less stable tautomers and the transition state barriers for their formation. orientjchem.orgntu.edu.sg Such studies often reveal that while the keto form is more stable, the tautomeric equilibrium can be influenced by the solvent. orientjchem.orgntu.edu.sg

The behavior of this compound can change dramatically in different solvents. aps.org MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box or by using implicit continuum solvent models. nih.govarxiv.orguzh.ch These simulations can reveal how solvent molecules arrange around the solute and how hydrogen bonding and electrostatic interactions with the solvent affect the solute's conformation and dynamics. nih.govnih.gov

For this compound, polar solvents like water or methanol (B129727) would be expected to form strong hydrogen bonds with the hydroxyl and ethylamino groups, stabilizing these polar moieties. Apolar solvents like benzene (B151609) or cyclohexane (B81311) would interact primarily through weaker van der Waals forces. arxiv.org MD simulations can quantify these differential solvation effects, providing insight into how the solvent environment influences conformational preferences, the stability of different tautomers, and the energetics of reaction pathways. arxiv.orgnih.gov

Conformational Analysis and Tautomerism

In Silico Prediction of Chemical Interactions and Selectivity

Computational, or in silico, methods are powerful tools for predicting how a molecule like this compound will interact with its environment on a molecular level. These theoretical models allow researchers to forecast the compound's binding affinity, selectivity, and potential biological activity without the immediate need for extensive laboratory experiments. By simulating interactions within a virtual environment, scientists can screen for potential applications, understand mechanisms of action, and design more effective molecular systems. Such predictive studies are crucial in fields ranging from drug discovery to materials science, offering insights that guide and refine physical experimentation. bwise.kreuropa.eu

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or enzyme. This method is instrumental in understanding potential biological activities by modeling the interaction between a ligand, such as this compound, and a target binding site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodology can be illustrated by examining studies on structurally similar phenolic or amino compounds. researchgate.net For instance, a theoretical docking study could investigate the interaction of this compound with enzymes like monoamine oxidases (MAO), which are relevant targets for compounds with amine groups, or tyrosinase, an enzyme involved in melanin (B1238610) synthesis that acts on phenolic substrates. nih.gov

The primary goals of such a study would be:

Identify Key Interactions: To determine the specific amino acid residues within the enzyme's active site that interact with the this compound molecule. These interactions often involve hydrogen bonds with the hydroxyl and amino groups, as well as π-π stacking with the aromatic ring. nih.gov

Predict Binding Affinity: To calculate the binding energy (often expressed in kcal/mol), which quantifies the strength of the interaction.

Explain Selectivity: To compare the binding affinity of this compound with that of other similar ligands to predict its selectivity for a particular enzyme isoform (e.g., MAO-A vs. MAO-B). nih.gov

The results of a hypothetical docking study of this compound with a model enzyme are presented in the table below to illustrate the type of data generated.

| Parameter | Description | Illustrative Finding for this compound |

| Binding Energy (kcal/mol) | The calculated free energy of binding. More negative values indicate stronger affinity. | -7.5 |

| Interacting Residues | Key amino acids in the enzyme's active site that form bonds with the ligand. | Tyr435, Gln206, Cys172 |

| Hydrogen Bonds | Specific hydrogen bond interactions, listing the atom from the ligand and the residue from the enzyme. | Phenolic -OH with Tyr435; Amino N-H with Gln206 |

| Hydrophobic Interactions | van der Waals or π-π stacking interactions with nonpolar residues. | Phenyl ring with Phe343, Tyr398 |

| Inhibition Constant (Ki) (µM) | A theoretical measure of the concentration required to produce half-maximum inhibition. | 2.5 µM (predicted) |

Note: The data in this table is illustrative and intended to demonstrate the output of a molecular docking study, as specific experimental data for this compound was not found in the reviewed literature.

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have tailor-made binding sites that are complementary in shape, size, and functionality to a specific target molecule, known as the template. google.comnih.gov This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, making them valuable for applications in chemical sensing, separations, and as mimics of natural biological receptors. researchgate.netsemanticscholar.org

The design of a MIP for the selective recognition of this compound would begin with a computational screening process. biolscigroup.us This in silico approach helps identify the most suitable functional monomers and cross-linkers from a virtual library before any synthesis is attempted. The process involves modeling the interactions between the template molecule (3-ethylaminophenol) and various functional monomers. The goal is to find monomers that form the most stable pre-polymerization complex with the template, typically through hydrogen bonds, ionic, or hydrophobic interactions. biolscigroup.us

The key steps in the computational design of a MIP for this compound are:

Template-Monomer Interaction Modeling: The 3D structure of this compound is modeled along with various functional monomers (e.g., methacrylic acid, 4-vinylpyridine, acrylamide).

Energy Minimization: The energy of the template-monomer complexes is calculated and minimized to find the most stable conformations.

Binding Energy Calculation: The binding energy (ΔE) for each complex is determined. A more negative binding energy signifies a stronger and more favorable interaction, suggesting that the monomer is a good candidate for creating a selective MIP. biolscigroup.us

The table below presents hypothetical results from a computational screening of functional monomers for the development of a this compound-specific MIP.

| Functional Monomer | Template-Monomer Ratio | Primary Interaction Type | Calculated Binding Energy (ΔE, kJ/mol) |

| Methacrylic Acid (MAA) | 1:2 | Hydrogen Bonding (Phenolic OH and Amino NH with COOH) | -45.8 |

| 4-Vinylpyridine (4-VPY) | 1:1 | Hydrogen Bonding (Phenolic OH with Pyridinic N) | -33.2 |

| Acrylamide (AM) | 1:2 | Hydrogen Bonding (Phenolic OH and Amino NH with Amide) | -38.5 |

| Itaconic Acid (IA) | 1:1 | Strong Hydrogen Bonding (Dual COOH groups with OH and NH) | -52.1 |

Note: This data is illustrative. The binding energies are hypothetical values used to demonstrate the results of a virtual screening process for MIP design.

Based on such theoretical results, itaconic acid and methacrylic acid would be identified as promising functional monomers for the synthesis of a MIP capable of selectively recognizing this compound. biolscigroup.us The subsequent synthesis would involve polymerizing these selected monomers with a cross-linker in the presence of the this compound template. After polymerization, the template is removed, leaving behind specific recognition cavities. google.com

Applications in Advanced Chemical Synthesis and Functional Materials

Role as an Intermediate in Fine Chemical and Pharmaceutical Synthesis

3-(Ethylamino)phenol serves as a pivotal precursor in the synthesis of a diverse array of fine chemicals and pharmacologically important compounds. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential component in the construction of complex molecular architectures.

Precursor for Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and functional materials. 1,3-Amino alcohols and their phenol (B47542) analogs, such as this compound, are valuable precursors for the synthesis of a wide variety of N,O,S-heterocycles. researchgate.net These transformations can lead to the formation of diverse ring systems including, but not limited to, azetidines, pyrrolidines, indoles, and various oxazines and diazepines. researchgate.net The synthesis of these heterocyclic systems is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. mdpi.com The reactivity of the amino and hydroxyl groups in this compound allows for cyclization reactions to form these complex ring structures. Research has demonstrated that heterocyclic compounds are central to the development of new drugs, with a significant percentage of FDA-approved small molecule drugs containing a nitrogen heterocycle. mdpi.com The development of efficient synthetic methods for these heterocycles, often utilizing precursors like this compound, is a continuing focus of organic and medicinal chemistry. ekb.egresearchgate.net

Building Block for Fluorescent Dyes and Specialty Pigments

This compound and its derivatives are key intermediates in the synthesis of a variety of fluorescent dyes and specialty pigments. biosynth.com These dyes, which include classes like rhodamines and coumarins, are utilized in a broad range of applications from biological imaging to materials science. researchgate.netscribd.com For instance, rhodamine dyes can be prepared through the condensation of phthalic anhydride (B1165640) with aminophenol derivatives. researchgate.net The substitution pattern on the aminophenol, including the presence of an ethylamino group, can significantly influence the spectral properties of the resulting dye, such as its absorption and fluorescence maxima. biosynth.com The electron-donating nature of the ethylamino group can affect the electronic transitions within the dye molecule, leading to shifts in its color and fluorescence. biosynth.com These dyes are used in various applications, including as laser dyes, in fluorescence microscopy, and as tracers in biological systems. researchgate.net

Table 1: Examples of Dye Classes Synthesized from Aminophenol Derivatives

| Dye Class | General Application |

| Rhodamines | Fluorescent tracers, laser dyes. researchgate.net |

| Coumarins | Optical brighteners, fluorescent probes. scribd.com |

| Xanthenes | Fluorescent dyes for biological staining. scribd.com |

| Azo Dyes | Pigments for textiles and plastics. epa.gov |

Intermediate in the Synthesis of Pharmacologically Relevant Compounds (e.g., Rivastigmine-like structures)